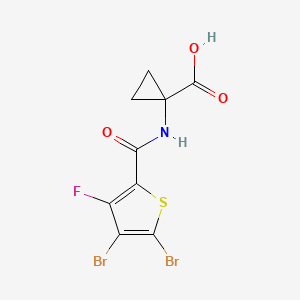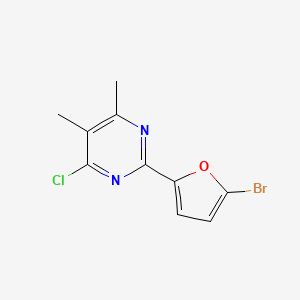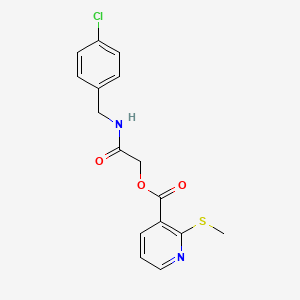
1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid is a complex organic compound featuring a unique structure that includes a thiophene ring substituted with bromine and fluorine atoms
Preparation Methods
The synthesis of 1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from thiophene derivatives. The process includes halogenation and functional group modifications. For instance, the thiophene ring can be brominated at positions 4 and 5, followed by fluorination at position 3. The carboxylic acid group is introduced at position 2 through carboxylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, specific catalysts, and inert atmospheres .
Chemical Reactions Analysis
1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in organic electronics and material science.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Fluorine and bromine substitutions are common strategies in drug design to enhance the pharmacokinetic properties of therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic properties, such as organic solar cells and field-effect transistors
Mechanism of Action
The mechanism of action of 1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the carboxamido and carboxylic acid groups can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4,5-Dibromo-3-fluorothiophene-2-carboxamido)cyclopropane-1-carboxylic acid include other thiophene derivatives with different substituents. For example:
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid: Lacks the cyclopropane and carboxamido groups, making it less complex but still valuable in research.
3-Fluorothiophene-2-carboxylic acid: Contains only the fluorine substitution, offering different electronic properties.
4,5-Dibromothiophene-2-carboxylic acid: Features bromine substitutions without fluorine, affecting its reactivity and applications. The uniqueness of this compound lies in its combination of multiple functional groups, providing a versatile platform for various chemical and biological studies.
Properties
Molecular Formula |
C9H6Br2FNO3S |
|---|---|
Molecular Weight |
387.02 g/mol |
IUPAC Name |
1-[(4,5-dibromo-3-fluorothiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H6Br2FNO3S/c10-3-4(12)5(17-6(3)11)7(14)13-9(1-2-9)8(15)16/h1-2H2,(H,13,14)(H,15,16) |
InChI Key |
OMXUPILHMPUFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C2=C(C(=C(S2)Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)

![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)
![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)



![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)
![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)
